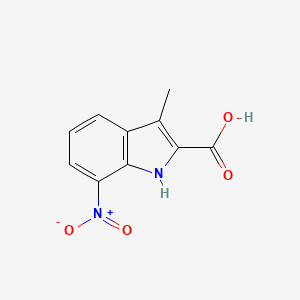
3-Methyl-7-nitro-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 3-methylindole followed by carboxylation. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .
化学反应分析
Types of Reactions
3-Methyl-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxyl group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products
Reduction of Nitro Group: 3-Methyl-7-amino-1H-indole-2-carboxylic acid.
Reduction of Carboxyl Group: 3-Methyl-7-nitro-1H-indole-2-methanol.
Halogenation: This compound halides.
科学研究应用
3-Methyl-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the indole moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
相似化合物的比较
Similar Compounds
3-Methyl-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitro-1H-indole-2-carboxylic acid: Lacks the methyl group, affecting its overall stability and reactivity.
3-Methyl-7-nitroindole:
Uniqueness
3-Methyl-7-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and carboxyl groups, which confer distinct chemical reactivity and biological activity.
生物活性
3-Methyl-7-nitro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound contains both a nitro group and a carboxylic acid group, which contribute to its unique reactivity and biological properties. The presence of these functional groups allows for various chemical transformations, including reduction and halogenation, making it a versatile building block in organic synthesis .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress, which is implicated in various cellular processes . Additionally, the indole moiety can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Anticancer Properties
Research has indicated that this compound may function as an enzyme inhibitor, particularly targeting checkpoint kinases involved in DNA damage response pathways. For instance, studies have shown that inhibition of Chk2 enhances apoptosis in cancer cells when combined with genotoxic agents like doxorubicin . This suggests that the compound could be used to potentiate the effects of existing chemotherapy treatments.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, indicating potential use in developing new antibiotics. The mechanism likely involves interference with bacterial metabolic pathways or cell wall synthesis .
Other Biological Effects
In addition to anticancer and antimicrobial activities, this compound has been studied for its potential neuroprotective effects. Its ability to modulate oxidative stress and inflammation may offer therapeutic avenues for neurodegenerative diseases .
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
属性
IUPAC Name |
3-methyl-7-nitro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-6-3-2-4-7(12(15)16)9(6)11-8(5)10(13)14/h2-4,11H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTOUTBAWYYGQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














